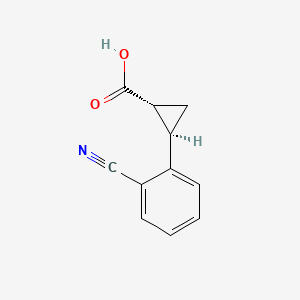

rac-(1R,2R)-2-(2-cyanophenyl)cyclopropane-1-carboxylic acid

Descripción

rac-(1R,2R)-2-(2-cyanophenyl)cyclopropane-1-carboxylic acid is a cyclopropane-based carboxylic acid derivative featuring a 2-cyanophenyl substituent. Cyclopropane derivatives are widely studied for their conformational rigidity, which enhances binding specificity in pharmaceutical and agrochemical contexts . The 2-cyano group is an electron-withdrawing substituent, likely influencing the compound’s acidity, solubility, and reactivity compared to analogs with electron-donating groups.

Propiedades

IUPAC Name |

(1R,2R)-2-(2-cyanophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-6-7-3-1-2-4-8(7)9-5-10(9)11(13)14/h1-4,9-10H,5H2,(H,13,14)/t9-,10+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXXBNRXORCRTG-VHSXEESVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound rac-(1R,2R)-2-(2-cyanophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

- IUPAC Name : rac-(1R,2R)-2-(2-cyanophenyl)cyclopropane-1-carboxylic acid

- Molecular Formula : C11H9NO2

- CAS Number : 164182192

- Structure : The compound features a cyclopropane ring with a carboxylic acid group and a cyanophenyl substituent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of rac-(1R,2R)-2-(2-cyanophenyl)cyclopropane-1-carboxylic acid. In vitro assays have demonstrated its efficacy against various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| rac-(1R,2R)-2-(2-cyanophenyl)cyclopropane-1-carboxylic acid | MCF-7 (ER positive) | 15.24 ± 1.56 |

| rac-(1R,2R)-2-(2-cyanophenyl)cyclopropane-1-carboxylic acid | MDA-MB-231 (Triple negative) | 12.67 ± 0.98 |

| Doxorubicin (Standard) | MCF-7 | 9.29 ± 1.02 |

| Doxorubicin (Standard) | MDA-MB-231 | 7.68 ± 5.36 |

The compound exhibits promising activity against the MCF-7 and MDA-MB-231 cell lines, with IC50 values indicating significant cytotoxicity compared to the standard drug Doxorubicin.

The mechanisms through which rac-(1R,2R)-2-(2-cyanophenyl)cyclopropane-1-carboxylic acid exerts its biological effects are still under investigation. Preliminary findings suggest that it may induce apoptosis in cancer cells through several pathways:

- Inhibition of Cell Proliferation : The compound appears to disrupt cell cycle progression in cancer cells, leading to reduced proliferation rates.

- Induction of Apoptosis : Evidence suggests that it activates intrinsic apoptotic pathways, possibly through mitochondrial dysfunction.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.

Case Studies

A notable study conducted by Mummadi et al. explored the synthesis and biological evaluation of various cyclopropane derivatives, including rac-(1R,2R)-2-(2-cyanophenyl)cyclopropane-1-carboxylic acid. The study utilized an MTT assay to assess cytotoxicity against breast cancer cell lines and reported significant findings regarding structure-activity relationships (SARs).

Key Findings

- Substituents on the phenyl ring influenced the activity; electron-withdrawing groups enhanced potency.

- The compound showed selectivity for cancer cells over normal cells, indicating a favorable therapeutic index.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key parameters of rac-(1R,2R)-2-(2-cyanophenyl)cyclopropane-1-carboxylic acid with similar compounds:

*Inferred based on substituent effects. †Values from fluorophenyl analog .

Key Observations:

- Acidity: The 2-cyano group’s strong electron-withdrawing nature likely lowers the pKa compared to halogenated analogs (e.g., 4.56 for 2-chlorophenyl ), enhancing solubility in basic media.

- Molecular Weight: The cyano substituent increases molecular weight relative to fluorine (180.18) but remains lower than chloro-methoxy derivatives (226.66) .

- Polarity: The cyano group may improve aqueous solubility compared to hydrophobic substituents like CF₃ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.